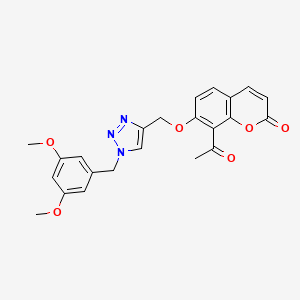
AChE/BChE-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE/BChE-IN-12, also known as compound 10b, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. This compound is a 3,5-dimethoxy analogue and has shown significant potential in crossing the blood-brain barrier via passive diffusion. It inhibits the self-aggregation of amyloid-beta monomers, making it a promising candidate for Alzheimer’s disease research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-12 involves the preparation of a 3,5-dimethoxy analogue. The detailed synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a coumarin triazole scaffold.
Reaction Conditions: The reaction involves the use of various reagents and catalysts under controlled conditions. The specific details of the reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving the desired product.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques suitable for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
AChE/BChE-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .
科学研究应用
AChE/BChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies exploring the inhibition mechanisms of acetylcholinesterase and butyrylcholinesterase.
Biology: It is employed in research investigating the role of cholinesterases in various biological processes and diseases.
Medicine: this compound is a valuable tool in Alzheimer’s disease research, particularly in studying the inhibition of amyloid-beta aggregation and its effects on cognitive function.
作用机制
AChE/BChE-IN-12 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. The compound interacts with the peripheral anionic site and catalytic anionic site residues of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, the inhibition of beta-secretase-1 reduces the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
相似化合物的比较
AChE/BChE-IN-12 is unique due to its dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit beta-secretase-1. Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: A reversible acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors .
This compound stands out due to its ability to cross the blood-brain barrier and inhibit multiple targets involved in Alzheimer’s disease, making it a promising candidate for further research and development.
属性
分子式 |
C23H21N3O6 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
8-acetyl-7-[[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C23H21N3O6/c1-14(27)22-20(6-4-16-5-7-21(28)32-23(16)22)31-13-17-12-26(25-24-17)11-15-8-18(29-2)10-19(9-15)30-3/h4-10,12H,11,13H2,1-3H3 |
InChI 键 |
PKFPTYFWUOSWAN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OCC3=CN(N=N3)CC4=CC(=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


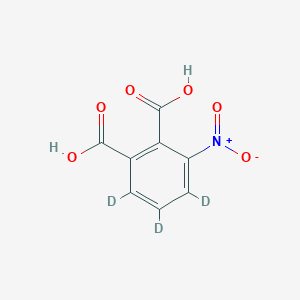

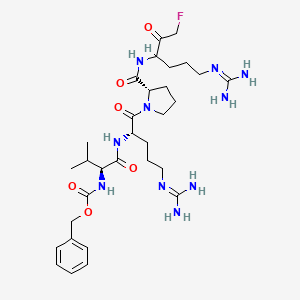
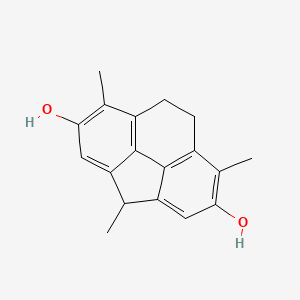
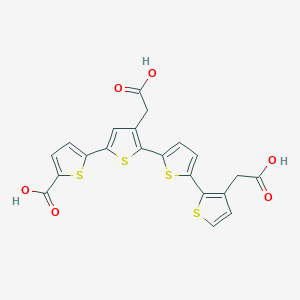


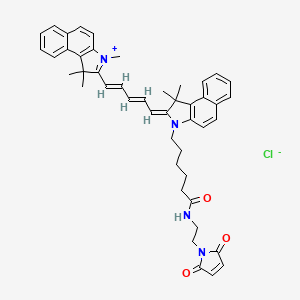

![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)


